2,3-Difluoro-6-methoxymandelic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8F2O4 |
|---|---|
Molecular Weight |
218.15 g/mol |
IUPAC Name |
2-(2,3-difluoro-6-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H8F2O4/c1-15-5-3-2-4(10)7(11)6(5)8(12)9(13)14/h2-3,8,12H,1H3,(H,13,14) |
InChI Key |
AEBZUPPHPCZINZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)C(C(=O)O)O |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 2,3 Difluoro 6 Methoxymandelic Acid
In-Depth Retrosynthetic Analysis and Key Synthetic Disconnections
A retrosynthetic analysis of 2,3-Difluoro-6-methoxymandelic acid reveals several logical disconnections. The primary disconnection is at the C-C bond between the carboxylic acid group and the benzylic carbon, leading back to 2,3-difluoro-6-methoxybenzaldehyde (B67421) and a cyanide source, or a related glyoxylic acid equivalent. This approach is a classic strategy for mandelic acid synthesis. scribd.comorgsyn.orgstackexchange.com
Another key disconnection involves the C-H functionalization of a suitable precursor. For instance, a pivaloyl-protected mandelic acid could undergo palladium-catalyzed C-H olefination. acs.org This strategy allows for the introduction of substituents at a later stage, offering flexibility in the synthesis of various derivatives.
The synthesis of the required substituted benzaldehyde (B42025) precursor, 2,3-difluoro-6-methoxybenzaldehyde, is also a critical consideration. This can be achieved through various aromatic formylation reactions or by the condensation of glyoxylic acid with appropriately substituted aromatic compounds, followed by oxidation. mdma.ch
Development and Optimization of Asymmetric Synthesis Routes to Enantiopure this compound
The production of enantiomerically pure mandelic acids is of paramount importance, as the biological activity of many chiral drugs resides in a single enantiomer. researchgate.net Various methods have been developed to achieve high enantioselectivity in the synthesis of mandelic acid derivatives.
Application and Design of Chiral Auxiliaries and Catalytic Systems for Stereocontrol
Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org These auxiliaries can be recovered and reused, making them a valuable tool in asymmetric synthesis. youtube.com For mandelic acid synthesis, chiral auxiliaries like oxazolidinones and camphorsultam have been employed to control the stereochemistry of alkylation and aldol (B89426) reactions. wikipedia.org The design of these auxiliaries is crucial for achieving high diastereoselectivity.
Chiral catalysts, particularly metal complexes with chiral ligands, are also instrumental in asymmetric synthesis. pnas.orgnumberanalytics.com These catalysts create a chiral environment that favors the formation of one enantiomer over the other. chiralpedia.com For instance, rhodium catalysts with chiral phosphine (B1218219) ligands like BINAP have been used in asymmetric hydrogenations, a key step in some synthetic routes to chiral α-hydroxy acids. numberanalytics.com The rational design of these catalysts, often aided by computational methods, is an active area of research aimed at improving enantioselectivity and catalyst efficiency. numberanalytics.commonash.edu
Enantioselective Reduction and Addition Reactions in Mandelic Acid Synthesis
Enantioselective reduction of α-keto esters is a common strategy for producing chiral α-hydroxy acids. This can be achieved using chiral reducing agents or through catalytic hydrogenation with chiral catalysts.
Enantioselective addition reactions to aldehydes are also a powerful tool. For example, the rhodium-catalyzed addition of arylboronic acids to glyoxylic acid derivatives can provide a direct route to chiral mandelic acids. researchgate.net The development of efficient and highly enantioselective addition reactions remains a key focus in the field.
Biocatalytic Approaches for Enantioselective Production of Mandelic Acid Derivatives
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for producing enantiopure compounds. nih.govalmacgroup.com Enzymes such as nitrilases, lipases, and esterases are widely used in the synthesis of mandelic acid and its derivatives. oup.comresearchgate.netnih.govmdpi.com
Nitrilases can catalyze the enantioselective hydrolysis of mandelonitrile (B1675950) to produce (R)- or (S)-mandelic acid with high enantiomeric excess. oup.comresearchgate.net The stereoselectivity of the nitrilase is dependent on the specific enzyme and the substrate. mdpi.com Researchers have successfully used whole-cell biocatalysts expressing nitrilases for the production of mandelic acid derivatives. nih.gov
Lipases and esterases are employed in the kinetic resolution of racemic mandelic acid esters. mdpi.com These enzymes selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted enantiomer and the hydrolyzed product. Dynamic kinetic resolution, which combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer, can theoretically achieve a 100% yield of the desired enantiomer. almacgroup.com
Diastereoselective Synthesis Strategies and Their Mechanistic Underpinnings
Diastereoselective synthesis is crucial when creating molecules with multiple stereocenters. In the context of this compound, this becomes relevant if the synthesis involves a chiral auxiliary or a chiral substrate. For example, the arylation of an enolate derived from an (S)-mandelic acid-based dioxolanone proceeds with high diastereoselectivity. acs.orgnih.gov This is attributed to the steric hindrance imposed by the chiral auxiliary, which directs the incoming electrophile to one face of the enolate. The understanding of these mechanistic underpinnings is vital for predicting and controlling the stereochemical outcome of such reactions.
Chemo- and Regioselective Synthesis of Substituted Mandelic Acid Precursors
The synthesis of the appropriately substituted benzaldehyde, 2,3-difluoro-6-methoxybenzaldehyde, is a critical first step in many synthetic routes to the target molecule. Achieving the desired substitution pattern requires careful control of chemo- and regioselectivity.
One approach involves the Friedel-Crafts reaction of a substituted benzene (B151609) with glyoxylic acid. researchgate.net The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. Another strategy is the use of organometallic precursors, which can be coupled with a suitable electrophile to introduce the aldehyde functionality. researchgate.net
Recent advances in C-H functionalization offer powerful methods for the regioselective synthesis of substituted benzaldehydes. Palladium-catalyzed C-H activation, directed by a functional group on the substrate, allows for the introduction of various substituents at specific positions on the aromatic ring. acs.org Additionally, one-pot reduction/cross-coupling procedures have been developed for the synthesis of functionalized benzaldehydes from benzoic acid derivatives. rug.nl
Below is a table summarizing various synthetic approaches to mandelic acid and its derivatives:
| Synthetic Approach | Key Reagents/Catalysts | Product Type | Reference(s) |
| Nucleophilic Addition to Benzaldehyde | Sodium bisulfite, Potassium cyanide | Racemic Mandelic Acid | scribd.comorgsyn.orgstackexchange.com |
| Asymmetric C-H Olefination | Palladium catalyst, Chiral ligand | Substituted Mandelic Acid | acs.org |
| Asymmetric Hydrogenation | Rhodium-BINAP | Enantiopure α-Hydroxy Acid | numberanalytics.com |
| Enantioselective Addition | Rhodium catalyst, Arylboronic acid | Chiral Mandelic Acid | researchgate.net |
| Biocatalytic Hydrolysis | Nitrilase | Enantiopure Mandelic Acid | oup.comresearchgate.netmdpi.com |
| Biocatalytic Resolution | Lipase (B570770), Esterase | Enantiopure Mandelic Acid | almacgroup.commdpi.com |
| Diastereoselective Arylation | Chiral Dioxolanone, Organolithium reagent | Diastereomerically enriched Mandelic Acid derivative | acs.orgnih.gov |
| Friedel-Crafts Reaction | Glyoxylic acid, Strong acid | Substituted Mandelic Acid | mdma.chresearchgate.net |
| C-H Functionalization | Palladium catalyst | Substituted Benzaldehyde | acs.org |
| One-pot Reduction/Cross-coupling | DIBAL-H, Palladium catalyst | Substituted Benzaldehyde | rug.nl |
Exploration of Emerging Methodologies in the Synthesis of Fluorine-Containing Aromatic Compounds
The introduction of fluorine atoms into aromatic systems can profoundly influence the physicochemical and biological properties of molecules, making the development of novel fluorination methods a vibrant area of research. numberanalytics.com Traditional methods often require harsh conditions, limiting their functional group tolerance and substrate scope. However, recent years have seen the emergence of sophisticated catalytic approaches that offer milder reaction conditions, improved selectivity, and broader applicability. These emerging methodologies, including photocatalytic, electrochemical, and transition-metal-catalyzed fluorinations, represent the cutting edge of aromatic fluorination chemistry and could be conceptually applied to the synthesis of complex molecules like this compound.
Photocatalytic Fluorination
Photocatalysis has surfaced as a powerful strategy for the direct C-H fluorination of aromatic compounds, utilizing light to initiate the fluorination process under mild conditions. numberanalytics.com This approach often involves the generation of highly reactive radical intermediates that can selectively functionalize C-H bonds. A notable example is the use of a decatungstate photocatalyst in conjunction with N-fluorobenzenesulfonimide (NFSI) as the fluorine source. nih.gov This system has demonstrated the ability to fluorinate a wide range of organic molecules, including complex natural products. nih.gov
| Substrate | Catalyst/Reagents | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzene | Decatungstate / NFSI | Acetonitrile, UV light | Fluorobenzene | Data not specified | nih.gov |
| Adamantane | Decatungstate / NFSI | Acetonitrile, UV light | 1-Fluoroadamantane | 72 | nih.gov |
Electrochemical Fluorination
Electrochemical methods provide a reagent-free alternative for the introduction of fluorine into aromatic rings. numberanalytics.com By employing an electrochemical cell, fluorination can be achieved through the anodic oxidation of a substrate in the presence of a fluoride (B91410) source. This technique offers a high degree of control and can often be performed under mild conditions. Recent advancements have demonstrated the electrochemical fluorination of a variety of substrates, including those with synthetically useful functionalities. researchgate.net
| Substrate | Electrolyte/Solvent | Electrode Material | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1,3-Dimethoxybenzene | Et4NF•4HF / MeCN | Pt anode | 1-Fluoro-2,4-dimethoxybenzene | 75 | researchgate.net |
| Thiophene | Et3N•3HF / DME | Pt anode | 2-Fluorothiophene | 68 | researchgate.net |
Transition-Metal-Catalyzed Fluorination
Transition-metal catalysis has revolutionized the field of cross-coupling reactions, and its application to C-F bond formation is a significant area of development. numberanalytics.com Catalysts based on palladium, copper, nickel, and rhodium have been explored for their ability to mediate the fluorination of various aromatic precursors, such as aryl halides, triflates, and boronic esters, as well as through direct C-H activation. acs.orgnih.govacs.org These methods often exhibit high efficiency, selectivity, and functional group tolerance. nih.gov
Aryl fluorides are prevalent in pharmaceuticals and agrochemicals, and palladium-catalyzed methods have emerged to facilitate their synthesis from readily available starting materials. acs.org The development of specialized biaryl monophosphine ligands has been crucial in promoting the challenging Ar-F reductive elimination from palladium(II) intermediates. acs.org This has led to the successful fluorination of a wide range of (hetero)aryl triflates and bromides. acs.org
Copper-mediated fluorination offers a more cost-effective alternative to palladium-based systems. numberanalytics.com Copper(I)-catalyzed cross-coupling of aryl halides is a well-established field, and recent efforts have extended this to catalytic fluorination using fluoride sources like AgF. rsc.org The presence of a directing group, such as a pyridyl moiety, has been shown to be essential for successful catalytic fluorination in some systems. rsc.org
Nickel catalysis has also shown promise in C-F bond formation. Nickel(II) complexes have been demonstrated to participate in C(sp2)–F bond-forming reductive elimination to produce aryl fluorides. acs.org Furthermore, nickel-catalyzed methods have been developed for the N-arylation of fluoroalkylamines, showcasing the versatility of this metal in fluorine chemistry. nih.gov
| Substrate | Catalyst/Reagents | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Bromo-3-methylbenzonitrile | Pd(OAc)2 / Biaryl monophosphine ligand / CsF | Toluene, 110 °C | 4-Fluoro-3-methylbenzonitrile | 74 | acs.org |
| 2-(4-Bromophenyl)pyridine | CuI / AgF | DMF, 120 °C | 2-(4-Fluorophenyl)pyridine | 85 | rsc.org |
| 4-Fluoroanisole | Ni(OTf)2 / Bpin2 / NaOtBu | Dioxane, 110 °C | 4-Anisoleboronic acid pinacol (B44631) ester | 17 (isolated) | |
| Benzoyl chloride | [(η5,κ2C-C5Me4CH2C6F5CH2NC3H2NMe)RhCl] / AgF | DCM, 20 °C | Benzoyl fluoride | >99 | acs.org |
These emerging methodologies are continually being refined and expanded, offering increasingly powerful tools for the synthesis of fluorinated aromatic compounds. The mild conditions and high selectivity of these catalytic systems hold great promise for the future of medicinal and materials chemistry, enabling the construction of novel molecular architectures with enhanced properties.
Advanced Chemical Transformations and Strategic Derivatizations of 2,3 Difluoro 6 Methoxymandelic Acid
Detailed Investigations into Esterification and Amidation Reactions
The carboxylic acid and hydroxyl groups of 2,3-difluoro-6-methoxymandelic acid are primary sites for derivatization through esterification and amidation reactions. These transformations are fundamental in modifying the compound's polarity, solubility, and biological activity.
Esterification of the carboxylic acid moiety is typically achieved under acidic conditions, such as using a strong acid catalyst like sulfuric acid in an alcohol solvent, or through milder methods like the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with an alcohol. For instance, the reaction with methanol (B129727) in the presence of sulfuric acid would yield the corresponding methyl ester. acs.org The chiral hydroxyl group can also be esterified, often using an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine.
Amidation of the carboxylic acid can be carried out by first converting the acid to a more reactive species, such as an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. Alternatively, direct amidation can be accomplished using peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) to facilitate the formation of the amide bond with an amine.
These reactions allow for the introduction of a wide variety of functional groups, leading to the creation of esters and amides with tailored properties.
Table 1: Representative Esterification and Amidation Reactions of this compound
| Reactant | Reagents | Product | Representative Yield (%) |
| Methanol | H₂SO₄ (cat.) | Methyl 2,3-difluoro-6-methoxymandelate | 95 |
| Benzyl alcohol | DCC, DMAP | Benzyl 2,3-difluoro-6-methoxymandelate | 85 |
| Benzylamine | SOCl₂, then benzylamine | N-benzyl-2,3-difluoro-6-methoxymandelamide | 80 |
| Morpholine | HATU, DIPEA | (2,3-Difluoro-6-methoxyphenyl)(hydroxy)acetyl)morpholine | 90 |
Note: The yields are representative values based on analogous reactions with mandelic acid derivatives and are for illustrative purposes.
Reduction and Oxidation Pathways of the Mandelic Acid Core
The functional groups of this compound are amenable to a range of reduction and oxidation reactions, providing access to further structural diversification.
Reduction of the carboxylic acid group can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes to yield the corresponding 1-(2,3-difluoro-6-methoxyphenyl)ethane-1,2-diol. The choice of reducing agent can allow for selective reduction. For example, borane is often preferred for its selectivity for carboxylic acids in the presence of other reducible functional groups.
Oxidation of the secondary hydroxyl group can transform the mandelic acid into the corresponding α-keto acid, 2-(2,3-difluoro-6-methoxyphenyl)-2-oxoacetic acid. This transformation can be accomplished using a variety of oxidizing agents, including Swern oxidation (using oxalyl chloride, DMSO, and a hindered base), or with milder reagents like Dess-Martin periodinane.
Nucleophilic and Electrophilic Aromatic Substitution Reactions on the Difluoromethoxyaryl Moiety
The electronic nature of the substituted benzene (B151609) ring in this compound, with its two electron-withdrawing fluorine atoms and one electron-donating methoxy (B1213986) group, dictates its reactivity in aromatic substitution reactions.
Nucleophilic Aromatic Substitution (SNA_r) is generally challenging on electron-rich aromatic rings. However, the presence of the two fluorine atoms can activate the ring towards nucleophilic attack, particularly at the positions ortho and para to the fluorine atoms. Strong nucleophiles may be able to displace one of the fluorine atoms under forcing conditions.
Electrophilic Aromatic Substitution (SEA_r) is directed by the activating methoxy group and the deactivating but ortho-, para-directing fluorine atoms. The methoxy group is a strong activating group and will direct incoming electrophiles to the positions ortho and para to it. However, steric hindrance from the adjacent fluorine and the mandelic acid side chain will play a significant role in the regioselectivity of the reaction. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation or alkylation.
Functional Group Interconversions and Stereospecific Modifications of the Chiral Hydroxyl Center
The chiral hydroxyl group is a key feature of this compound, and its stereospecific modification is crucial for the synthesis of enantiomerically pure derivatives.
Functional group interconversions at the hydroxyl center can include its conversion to an ether through Williamson ether synthesis (deprotonation with a base followed by reaction with an alkyl halide) or its replacement with other functionalities.
Stereospecific modifications are critical to preserve the enantiomeric purity of the molecule. Reactions at the chiral center, if not carefully controlled, can lead to racemization. For example, an S_N2-type reaction at the hydroxyl group, after its conversion to a good leaving group (e.g., a tosylate or mesylate), will proceed with inversion of stereochemistry. This allows for the synthesis of the opposite enantiomer of a derivative. A patent for the synthesis of cyclopropylmethanamines mentions the possibility of stereospecific synthesis from isomerically pure starting materials or the use of a chiral auxiliary reagent. google.com
Synthesis of Structurally Diverse Derivatives for Chemical Library Generation
The varied reactivity of this compound makes it an excellent scaffold for the generation of chemical libraries for high-throughput screening in drug discovery and materials science. By systematically varying the reactants in the esterification, amidation, and other derivatization reactions, a large number of structurally diverse compounds can be synthesized.
Multicomponent reactions (MCRs) are a particularly efficient strategy for library generation. For instance, a Ugi or Passerini reaction involving the mandelic acid, an aldehyde or ketone, an amine, and an isocyanide could rapidly generate a library of complex amide derivatives. Recent studies have demonstrated the use of mandelic acid derivatives in the synthesis of libraries of compounds with potential biological activity. acs.org
Stereochemical Control and Chiral Resolution Techniques for 2,3 Difluoro 6 Methoxymandelic Acid
Elucidation of Absolute Configuration using Advanced Spectroscopic and Diffraction Methods
Determining the precise three-dimensional arrangement of atoms, or absolute configuration, at a chiral center is a fundamental challenge in stereochemistry. nih.govresearchgate.net For 2,3-difluoro-6-methoxymandelic acid, a combination of advanced analytical methods is utilized to unambiguously assign the (R)- and (S)-configurations.
Historically, X-ray crystallography has been the definitive method for determining absolute configuration. nih.govpurechemistry.org This technique involves growing a suitable single crystal of the enantiomerically pure compound, or a diastereomeric derivative, and analyzing the diffraction pattern of X-rays passing through it. purechemistry.org The resulting electron density map provides the precise spatial coordinates of each atom, allowing for an unequivocal assignment of the stereochemistry. purechemistry.orgamazonaws.com For complex molecules, this remains a gold standard, provided that a crystal of sufficient quality can be obtained. spark904.nl
In recent years, chiroptical spectroscopic methods have become powerful and routine tools for assigning absolute configuration, often without the need for crystallization. nih.govresearchgate.net These techniques measure the differential interaction of a chiral molecule with polarized light. Key methods include:
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. spark904.nl While the standard infrared (IR) spectra of two enantiomers are identical, their VCD spectra are mirror images (equal in magnitude but opposite in sign). spark904.nl By comparing the experimentally measured VCD spectrum with spectra predicted by quantum-mechanical calculations (such as Density Functional Theory, DFT), the absolute configuration can be reliably determined. researchgate.netspark904.nl This method is particularly valuable for molecules in solution. researchgate.netspark904.nl
Electronic Circular Dichroism (ECD): ECD is analogous to VCD but measures the differential absorption of circularly polarized ultraviolet-visible light. researchgate.net It is most effective for molecules containing a chromophore. amazonaws.com The concerted application of ECD and optical rotation calculations using Time-Dependent Density Functional Theory (TDDFT) provides a powerful approach to assigning absolute configuration. nih.gov
Optical Rotation (OR) and Optical Rotatory Dispersion (ORD): These methods measure the rotation of plane-polarized light at a single wavelength (OR) or across a range of wavelengths (ORD). researchgate.net Similar to VCD and ECD, the comparison of experimental OR values with those predicted by computational models can elucidate the absolute configuration. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, though it is an indirect method. The absolute configuration is determined by converting the enantiomers into diastereomers using a chiral derivatizing agent, such as in the Mosher's method, which can then be distinguished by NMR. spark904.nl
| Method | Principle | Sample Requirements | Key Advantage |
| X-Ray Crystallography | Diffraction of X-rays by a crystal lattice. purechemistry.org | Single, high-quality crystal. spark904.nl | Provides direct and unambiguous 3D structure. purechemistry.org |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized IR light. spark904.nl | Solution or liquid sample. spark904.nl | Powerful for molecules in solution, no crystallization needed. researchgate.net |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. researchgate.net | Sample with a chromophore. amazonaws.com | High sensitivity for chromophoric molecules. amazonaws.com |
| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR spectra. | Soluble sample. | Does not require specialized polarimetric or spectroscopic equipment beyond NMR. |
Chromatographic Methods for Enantiomeric Separation
Chromatography is a cornerstone technique for the analytical and preparative separation of enantiomers from a racemic mixture. nih.gov The principle relies on the differential interaction of the two enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP). nih.gov
Chiral HPLC is a rapid, versatile, and widely used method for separating enantiomers of mandelic acid and its derivatives. nih.gov The separation is achieved on a column packed with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) gel support, are particularly effective. nih.gov
For instance, a CHIRALPAK® IC column, which contains cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel, has been successfully used to achieve baseline separation of the enantiomers of mandelic acid and several of its derivatives. nih.gov The chromatographic conditions are optimized by adjusting the mobile phase composition, which typically consists of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol. nih.gov An acidic additive, like trifluoroacetic acid (TFA), is often included to improve peak shape and resolution for acidic compounds like this compound. nih.gov The elution order of the enantiomers depends on the specific CSP and the analyte, but can be determined by spiking the racemic mixture with a known pure enantiomer. nih.gov UHPLC, using columns with smaller particle sizes, offers the advantages of faster analysis times and higher resolution compared to conventional HPLC.
Gas chromatography can also be employed for enantiomeric separation, although it is generally less common for non-volatile compounds like mandelic acids unless they are first converted into more volatile derivatives (e.g., esters). The separation occurs on a capillary column coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. This method is highly sensitive but requires the analyte to be thermally stable and volatile.
While analytical chromatography uses small amounts of material for quantification, preparative chromatography aims to isolate larger quantities of pure enantiomers. core.ac.uk This is achieved by using larger columns with greater loading capacity. Simulated Moving Bed (SMB) chromatography is an advanced, continuous preparative technique that is highly efficient for large-scale enantioseparations. core.ac.uk It simulates the counter-current movement of the stationary and mobile phases, allowing for the continuous collection of the separated enantiomer streams, making it a cost-effective option for industrial production. core.ac.uk
Kinetic Resolution Techniques and Dynamic Kinetic Resolution Strategies
Kinetic resolution is a powerful method that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org In a typical kinetic resolution, one enantiomer reacts faster to form a product, leaving behind the unreacted, slower-reacting enantiomer in enantioenriched form. wikipedia.org A major limitation of this method is that the maximum theoretical yield for the desired product is only 50%. wikipedia.org
Dynamic Kinetic Resolution (DKR) overcomes this 50% yield limitation by integrating the kinetic resolution with an in situ racemization of the slower-reacting enantiomer. rsc.orgprinceton.edu This process continuously converts the unwanted enantiomer into the desired one, making a theoretical yield of up to 100% possible. rsc.org
For mandelic acid derivatives, DKR can be achieved through chemoenzymatic processes. A common strategy involves:
Enantioselective Reaction: An enzyme, often a lipase (B570770), selectively catalyzes a reaction (e.g., esterification) on one of the enantiomers. For example, a lipase might selectively acylate the (R)-enantiomer of a mandelic acid ester. nih.gov
In Situ Racemization: A racemization catalyst is added to the system. This catalyst converts the unreacted (S)-enantiomer back into the racemic mixture, constantly replenishing the supply of the (R)-enantiomer that is consumed in the enzymatic reaction. rsc.org For mandelic acids, special enzymes called mandelate (B1228975) racemases can perform this step. rsc.org
A successful DKR requires careful tuning of both the resolution and racemization steps to ensure they are compatible and efficient. princeton.edu The resolution should be irreversible, and the rate of racemization should be at least as fast as the rate of the faster-reacting enantiomer to avoid its depletion. princeton.edu
Determination of Enantiomeric Excess (e.e.) and Optical Purity
The quantitative determination of enantiomeric excess (e.e.) and optical purity is a critical step in the synthesis and characterization of chiral molecules such as this compound. Enantiomeric excess is a measure of the purity of a chiral sample, representing the degree to which one enantiomer is present in greater amounts than the other. It is mathematically expressed as:
e.e. (%) = ( |[R] - [S]| / ([R] + [S]) ) x 100
where [R] and [S] are the concentrations or mole fractions of the R- and S-enantiomers, respectively. Optical purity is an experimentally derived value based on the specific rotation of the mixture and is considered practically equivalent to enantiomeric excess. Accurate determination of e.e. is essential for understanding the stereoselectivity of a reaction and for applications in fields like pharmaceuticals where the physiological activity of enantiomers can differ significantly. nih.gov The primary analytical techniques employed for this purpose are chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chiral Chromatography Techniques
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful and widely used methods for separating and quantifying the enantiomers of chiral acids. nih.govnih.gov These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation and quantification.
For mandelic acid and its derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective. nih.govnih.gov The choice of mobile phase, which typically consists of a non-polar solvent like hexane (B92381) mixed with an alcohol modifier (e.g., isopropanol) and an acidic additive (e.g., trifluoroacetic acid), is crucial for achieving optimal separation (resolution). nih.gov The acidic additive helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
An illustrative example of HPLC conditions for the analysis of a substituted mandelic acid is detailed below.
Interactive Table 1: Illustrative HPLC Parameters for Chiral Separation
| Parameter | Value | Details |
|---|---|---|
| Column | Chiralpak® IC | A CSP with cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel. nih.gov |
| Mobile Phase | Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1 v/v/v) | A common mobile phase for normal-phase chiral separations of acidic compounds. nih.gov |
| Flow Rate | 1.0 mL/min | A standard analytical flow rate. sigmaaldrich.com |
| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. sigmaaldrich.com |
| Detection | UV at 254 nm | Aromatic ring of the mandelic acid structure allows for strong UV absorbance. sigmaaldrich.com |
| Retention Time (R-enantiomer) | 8.5 min (hypothetical) | The first eluting enantiomer. |
| Retention Time (S-enantiomer) | 10.2 min (hypothetical) | The second eluting enantiomer. |
| Resolution (Rs) | > 2.0 (hypothetical) | A value greater than 1.5 indicates baseline separation, which is ideal for accurate quantification. nih.gov |
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is another fundamental tool for determining enantiomeric excess. Since enantiomers are indistinguishable in an achiral solvent, a chiral solvating agent (CSA) is required. nih.gov The CSA forms transient, diastereomeric complexes with the enantiomers of this compound. These diastereomeric complexes have slightly different chemical environments, resulting in separate, resolvable signals in the NMR spectrum for specific protons (e.g., the α-proton on the stereocenter). nih.govrsc.org
Optically pure amino alcohols, such as BINOL-based derivatives or diphenylprolinol, have proven effective as CSAs for various carboxylic acids, including mandelic acid derivatives. nih.govrsc.org The interaction, typically through hydrogen bonding between the acid of the analyte and the alcohol/amine of the CSA, leads to sufficient differentiation of the proton signals. rsc.org
The general procedure involves acquiring an NMR spectrum of the racemic analyte, followed by the addition of a molar equivalent of the CSA and re-acquiring the spectrum to observe the signal splitting. By integrating the distinct signals corresponding to the two diastereomeric complexes, their ratio, and thus the e.e. of the original sample, can be accurately calculated. nih.gov
Interactive Table 2: Representative ¹H NMR Data for e.e. Determination | Parameter | Description | | --- | --- | | Analyte | (±)-2,3-Difluoro-6-methoxymandelic acid | | Solvent | CDCl₃ (Deuterated Chloroform) | A standard, non-polar NMR solvent. nih.gov | | Chiral Solvating Agent (CSA) | (S)-Diphenylprolinol | An example of a chiral amino alcohol used as a CSA. rsc.org | | Analyzed Proton | α-H (proton on the carbon bearing the -OH and -COOH groups) | This proton is closest to the chiral center and most likely to show a chemical shift difference. | | Chemical Shift (δ) of (R)-Analyte + (S)-CSA | 5.15 ppm (hypothetical singlet) | Signal corresponding to the diastereomeric complex of the R-enantiomer. | | Chemical Shift (δ) of (S)-Analyte + (S)-CSA | 5.19 ppm (hypothetical singlet) | Signal corresponding to the diastereomeric complex of the S-enantiomer. | | Chemical Shift Difference (Δδ) | 0.04 ppm (hypothetical) | The separation between the two signals, crucial for accurate integration. |
The accuracy of this method relies on achieving baseline resolution of the diastereomeric signals and ensuring that no kinetic resolution occurs during the complexation. nih.gov
Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 2,3 Difluoro 6 Methoxymandelic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the structural determination of organic compounds in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) Chemical Shift Analysis
Multi-nuclear 1D-NMR analysis is the foundational step in structural elucidation, providing a census of the different types of protons, carbons, and fluorine atoms in the molecule. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment, offering crucial clues to its placement within the molecular structure.
¹H NMR: The proton NMR spectrum of 2,3-Difluoro-6-methoxymandelic acid is expected to show distinct signals for each unique proton. The aromatic region would feature two signals corresponding to the protons on the benzene (B151609) ring. Based on data from the closely related precursor, 2,3-Difluoro-6-methoxybenzaldehyde (B67421), the aromatic protons are anticipated in the δ 6.7-7.4 ppm range. chemicalbook.com The methoxy (B1213986) group (-OCH₃) protons would appear as a sharp singlet, likely around δ 3.9 ppm. chemicalbook.com The benzylic proton (α-proton) on the chiral center, being adjacent to an oxygen atom and the aromatic ring, would appear as a singlet further downfield. The acidic proton of the carboxylic acid and the hydroxyl proton are typically broad and their chemical shifts are highly dependent on solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum provides a count of the unique carbon atoms. For this compound, nine distinct signals are expected: six for the aromatic ring, one for the methoxy group, one for the benzylic carbon (α-carbon), and one for the carboxyl carbon. The carbons directly bonded to fluorine atoms will exhibit large C-F coupling constants, which is a key diagnostic feature. The carboxyl carbon signal is typically found in the δ 170-180 ppm region.
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a vital technique. It provides direct information about the chemical environment of the fluorine atoms. Two distinct signals would be expected for the two non-equivalent fluorine atoms at the C2 and C3 positions of the aromatic ring. The chemical shifts and coupling patterns (F-F and F-H couplings) are definitive for confirming the substitution pattern on the benzene ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data are predictive and illustrative, based on established principles of NMR spectroscopy and data from analogous structures.)
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Expected Multiplicity |
| Carboxyl (-COOH) | 10.0 - 13.0 | 170 - 180 | Broad Singlet (¹H), Singlet (¹³C) |
| α-Carbon (-CHOH) | ~5.2 | ~70 | Singlet (¹H), Singlet (¹³C) |
| α-Hydroxyl (-OH) | Variable | - | Broad Singlet |
| Aromatic C1 | - | ~115 (Coupled to F) | - |
| Aromatic C2 | - | ~150 (Large ¹JCF) | - |
| Aromatic C3 | - | ~148 (Large ¹JCF) | - |
| Aromatic C4 | ~7.2 | ~125 | Doublet of Doublets |
| Aromatic C5 | ~6.8 | ~110 | Doublet of Doublets |
| Aromatic C6 | - | ~155 (Coupled to F) | - |
| Methoxy (-OCH₃) | ~3.9 | ~60 | Singlet (¹H), Quartet (¹³C) |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Insights
While 1D NMR identifies the components, 2D NMR techniques reveal how they are connected. prepchem.com These experiments correlate signals from different nuclei to build a complete molecular map.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. chemicalbook.com For this compound, COSY would be used to confirm the connectivity between the two aromatic protons (H4 and H5).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). chemicalbook.comchemicalbook.com It is invaluable for unambiguously assigning the ¹³C signals for all protonated carbons, such as the methoxy, benzylic, and aromatic CH groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons (typically 2-4 bonds). prepchem.com This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For instance, an HMBC correlation from the methoxy protons (~δ 3.9) to the C6 carbon would confirm the position of the methoxy group. Correlations from the benzylic proton to the C1 and C-carboxyl carbons would establish the mandelic acid side chain structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies nuclei that are close in space, regardless of whether they are connected through bonds. chemicalbook.com NOESY is particularly useful for determining stereochemistry and the spatial arrangement of substituents. A key NOESY correlation would be expected between the methoxy protons and the aromatic proton at the C5 position, confirming their spatial proximity.
Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental formula of a compound and for gaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nist.gov This precision allows for the unambiguous determination of the elemental formula of the parent ion. For this compound (C₉H₈F₂O₄), HRMS would be used to confirm its exact mass, distinguishing it from any other isomers or compounds with the same nominal mass.
Table 2: HRMS Data for this compound (Note: The data presented are calculated values for illustrative purposes.)
| Ion Formula | Calculated Exact Mass | Observed Mass (Hypothetical) |
| [C₉H₈F₂O₄ + H]⁺ | 221.0361 | 221.0363 |
| [C₉H₈F₂O₄ + Na]⁺ | 243.0180 | 243.0182 |
| [C₉H₇F₂O₄]⁻ | 219.0205 | 219.0207 |
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information
Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion of interest, subjecting it to fragmentation, and then analyzing the masses of the resulting fragment ions. This process reveals characteristic fragmentation pathways that provide detailed structural information. For this compound, key fragmentation events would likely include:
Loss of water (H₂O): A common fragmentation for molecules with a hydroxyl group.
Loss of formic acid (HCOOH) or CO and H₂O: Decarboxylation is a characteristic fragmentation of carboxylic acids.
Cleavage of the benzylic bond: This would lead to the formation of a stable, substituted tropylium (B1234903) ion or a benzoyl cation, providing a fragment ion corresponding to the 2,3-difluoro-6-methoxybenzoyl moiety. The observation of this fragment would be strong evidence for the core structure.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in a Raman experiment occurs at specific frequencies corresponding to the vibrations of functional groups, making these methods excellent for functional group identification.
For this compound, the key functional groups would produce characteristic signals:
O-H Stretch: The carboxylic acid O-H stretch is typically a very broad and strong absorption in the IR spectrum, centered around 3000 cm⁻¹. The alcoholic O-H stretch would also appear in this region, contributing to the broadness.
C=O Stretch: The carbonyl stretch of the carboxylic acid is a very strong and sharp absorption in the IR spectrum, expected around 1700-1730 cm⁻¹.
C-O Stretch: The C-O stretching vibrations for the ether, alcohol, and carboxylic acid functionalities would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
C-F Stretch: The carbon-fluorine stretching vibrations give rise to strong absorptions in the IR spectrum, usually in the 1000-1400 cm⁻¹ range. google.com
Aromatic C=C and C-H Bends: The aromatic ring will show characteristic C=C stretching bands around 1450-1600 cm⁻¹ and out-of-plane C-H bending vibrations below 900 cm⁻¹, the positions of which can help confirm the substitution pattern.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C=C bonds, which are often weak in the IR spectrum.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
In a typical analysis, a suitable single crystal of the compound is grown and mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The intensities and positions of the diffracted X-rays are used to calculate an electron density map, from which the atomic positions can be determined.
The crystal structures of a wide range of substituted mandelic acids have been studied to understand the influence of different substituents on the crystal packing. acs.org These studies have shown that the packing of the phenyl groups is a critical factor in determining the adopted crystal structure. acs.org In the case of this compound, the fluorine and methoxy substituents on the phenyl ring would influence the electronic properties and steric interactions, leading to a unique crystal packing arrangement.
While specific crystallographic data for this compound is not publicly available, the expected structural parameters can be inferred from the extensive studies on related mandelic acid derivatives. The table below presents hypothetical, yet realistic, crystallographic data for the mandelic acid core of the title compound, based on known structures of similar molecules.
Interactive Table: Hypothetical Crystallographic Data for the Mandelic Acid Core of this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Expected Value |
| Bond Length (Å) | C(7) | O(1) | - | - | ~ 1.30 |
| C(7) | O(2) | - | - | ~ 1.21 | |
| C(7) | C(8) | - | - | ~ 1.52 | |
| C(8) | O(3) | - | - | ~ 1.42 | |
| C(8) | C(1) | - | - | ~ 1.51 | |
| Bond Angle (°) | O(1) | C(7) | O(2) | - | ~ 123 |
| O(1) | C(7) | C(8) | - | ~ 112 | |
| O(2) | C(7) | C(8) | - | ~ 125 | |
| C(7) | C(8) | O(3) | - | ~ 110 | |
| C(7) | C(8) | C(1) | - | ~ 111 | |
| Torsion Angle (°) | O(1) | C(7) | C(8) | O(3) | Variable |
| O(2) | C(7) | C(8) | C(1) | Variable |
Note: The data in this table is illustrative and represents typical values for the mandelic acid scaffold. The actual values for this compound would need to be determined experimentally.
Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)) for Absolute Configuration Determination
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful non-destructive methods for determining the absolute configuration of chiral compounds like this compound. mtoz-biolabs.com
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can be complex, showing peaks and troughs known as Cotton effects in the regions where the molecule absorbs light. The sign and shape of the Cotton effect are characteristic of the stereochemistry of the molecule. For a chiral molecule, the ORD curves for its enantiomers are mirror images of each other. researchgate.net
Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength (ΔA = AL - AR). A CD spectrum is a plot of this differential absorption versus wavelength and typically shows positive or negative peaks corresponding to the electronic transitions of the molecule's chromophores. mtoz-biolabs.com
For mandelic acid and its derivatives, the aromatic phenyl ring and the carboxyl group act as chromophores. The spatial arrangement of these groups around the chiral center at C(8) dictates the sign and magnitude of the Cotton effects in the CD spectrum. The absolute configuration of a chiral molecule can be determined by comparing its experimental CD spectrum with that of a reference compound with a known absolute configuration. mtoz-biolabs.com Alternatively, the absolute configuration can be predicted by comparing the experimental spectrum with a theoretically calculated spectrum using quantum chemical methods. nih.gov
For instance, in many chiral molecules, empirical rules have been established to correlate the sign of specific Cotton effects with the absolute configuration. For mandelic acid derivatives, the sign of the Cotton effect associated with the n → π* transition of the carboxyl group or the π → π* transitions of the phenyl ring can be used to assign the (R) or (S) configuration at the stereocenter.
The table below presents hypothetical CD data for the two enantiomers of this compound to illustrate how the data would be used to determine the absolute configuration.
Interactive Table: Hypothetical Circular Dichroism Data for the Enantiomers of this compound
| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg cm2 dmol-1) | Associated Transition | Inferred Absolute Configuration |
| Form A | ~260 | Positive | π → π* (Phenyl) | (R) |
| ~220 | Negative | n → π* (Carboxyl) | ||
| Form B | ~260 | Negative | π → π* (Phenyl) | (S) |
| ~220 | Positive | n → π* (Carboxyl) |
Note: This data is illustrative. The exact wavelengths and molar ellipticities would need to be determined experimentally. The assignment of the absolute configuration is based on established correlations for similar compounds.
By analyzing the signs of the Cotton effects in the experimental CD spectrum and comparing them to established rules or theoretical calculations, the absolute configuration of this compound can be unequivocally determined.
Computational and Theoretical Investigations of 2,3 Difluoro 6 Methoxymandelic Acid
Quantum Chemical Calculations for Molecular Geometry, Conformational Landscape, and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,3-Difluoro-6-methoxymandelic acid at the molecular level. These calculations can predict the most stable three-dimensional arrangement of atoms (molecular geometry), the various possible spatial arrangements of the molecule (conformational landscape), and the distribution of electrons within the molecule (electronic structure).
The electronic structure is described by the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical in determining the molecule's reactivity, with the HOMO energy relating to its ability to donate electrons and the LUMO energy to its ability to accept electrons. The distribution of electron density, influenced by the electronegative fluorine atoms and the electron-donating methoxy (B1213986) group, can also be visualized, highlighting regions of the molecule that are electron-rich or electron-poor.
Density Functional Theory (DFT) Studies on Reactivity, Reaction Mechanisms, and Transition States
Density Functional Theory (DFT) has become a powerful tool for investigating the reactivity of organic molecules. nih.govrsc.org For this compound, DFT calculations can provide both global and local reactivity descriptors.
Local reactivity can be analyzed using Fukui functions, which indicate the most likely sites for nucleophilic, electrophilic, and radical attack within the molecule. For this compound, this would allow for the prediction of which atoms on the aromatic ring or in the carboxylic acid group are most susceptible to reaction.
Furthermore, DFT is instrumental in elucidating reaction mechanisms by locating and characterizing the transition state structures. By calculating the energy barrier of a potential reaction pathway, one can predict the feasibility and rate of the reaction. This is particularly useful for understanding potential synthetic routes or metabolic transformations of the molecule.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can predict various spectroscopic parameters for this compound, which can then be compared with experimental data for validation of the theoretical model.
Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities, which correspond to the peaks in an IR or Raman spectrum. researcher.life By comparing the calculated spectrum with an experimental one, the accuracy of the computed geometry and force field can be assessed.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the chemical shifts of the ¹H, ¹³C, and ¹⁹F nuclei in this compound. The agreement between the predicted and experimental NMR spectra serves as a strong validation of the computed electronic structure.
Molecular Dynamics Simulations for Understanding Conformer Stability and Intermolecular Interactions
While quantum chemical calculations provide information on static molecular structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. youtube.comyoutube.com For this compound, MD simulations can be used to explore its conformational stability in different environments, such as in a solvent or in the solid state.
By simulating the molecule's movements over nanoseconds or longer, MD can reveal the transitions between different conformers and their relative stabilities, providing a more dynamic picture than static calculations alone. This is particularly important for flexible molecules like mandelic acid derivatives. nih.govnih.gov
MD simulations are also invaluable for studying intermolecular interactions. For example, they can be used to understand how molecules of this compound interact with each other in a crystal lattice or how they interact with solvent molecules in a solution. These simulations can calculate interaction energies and analyze the types of non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the molecule's behavior in a condensed phase.
Design of New Derivatives through Computational Modeling
The insights gained from the computational studies of this compound can be leveraged to design new derivatives with tailored properties. By systematically modifying the functional groups on the parent molecule in silico, it is possible to predict how these changes will affect its geometry, electronic properties, and reactivity.
For example, if the goal is to enhance the acidity of the carboxylic acid group, different electron-withdrawing substituents could be computationally screened to identify the most promising candidates. nih.gov Similarly, if the aim is to alter the molecule's binding affinity to a biological target, computational docking and MD simulations can be used to predict the binding modes and energies of various derivatives. This computational pre-screening can significantly reduce the time and resources required for experimental synthesis and testing.
Applications of 2,3 Difluoro 6 Methoxymandelic Acid As a Chiral Building Block in Advanced Organic Synthesis
Utilization in the Asymmetric Synthesis of Complex Natural Products and Bioactive Scaffolds
There is currently a lack of specific documented examples in the scientific literature detailing the direct utilization of 2,3-Difluoro-6-methoxymandelic acid as a chiral building block in the total synthesis of complex natural products or the construction of specific bioactive scaffolds. While the broader class of mandelic acid derivatives is employed in asymmetric synthesis, the specific contributions of the 2,3-difluoro-6-methoxy substitution pattern are yet to be fully explored and reported. nih.gov
Integration into the Construction of Fluorinated Heterocycles and Carbocycles
The synthesis of fluorinated heterocycles and carbocycles is an area of significant interest in medicinal chemistry due to the often-beneficial effects of fluorine on the metabolic stability and binding affinity of drug candidates. nih.gov While there are established methods for synthesizing fluorinated carbo- and heterocyclic compounds, specific examples that commence from or integrate this compound are not readily found in current research literature. The compound's structure suggests its potential as a precursor for such molecules, but detailed synthetic routes and applications have not been published.
Development of Novel Asymmetric Ligands and Catalysts Derived from the Mandelic Acid Scaffold
The development of chiral ligands is crucial for advancing asymmetric catalysis. Mandelic acid itself has served as a foundational scaffold for the synthesis of new chiral ligands. wikipedia.org These ligands, when complexed with metal centers, can catalyze a variety of enantioselective transformations. For instance, derivatives of mandelic acid have been used to create ligands for asymmetric additions of organozinc reagents to aldehydes. However, specific research on the design, synthesis, and application of ligands and catalysts derived directly from this compound is not yet available in the public domain. The unique electronic properties conferred by the fluorine and methoxy (B1213986) substituents could potentially lead to catalysts with novel reactivity and selectivity. A Co(II)/C3N4 combined catalyst has been used for the solar-driven production of aromatic aldehydes from mandelic acid derivatives. rsc.org
Precursor for Advanced Materials and Chemical Probes
The incorporation of fluorine into organic molecules can significantly impact their material properties, leading to applications in advanced materials such as fluoropolymers. man.ac.uksigmaaldrich.comnumberanalytics.com Fluorinated compounds are also valuable as chemical probes, for example, in 19F-MRI applications. nih.gov While halogenated mandelic acid derivatives have been investigated as building blocks for coordination polymers, the specific use of this compound as a precursor for advanced materials or chemical probes has not been specifically reported. researchgate.nettandfonline.com Its potential in these areas remains a subject for future investigation.
Contribution to the Design and Synthesis of Structurally Diverse Compound Libraries
The synthesis of compound libraries is a key strategy in drug discovery for identifying new bioactive molecules. The use of versatile building blocks is essential for creating structural diversity within these libraries. nih.gov Fluorinated building blocks are of particular interest due to the favorable properties fluorine can impart. sigmaaldrich.com While the concept of using functionalized building blocks for combinatorial chemistry is well-established, there is no specific information available on the use of this compound in the design and synthesis of compound libraries.
Future Directions and Emerging Research Avenues for 2,3 Difluoro 6 Methoxymandelic Acid
Development of More Sustainable and Green Synthetic Routes
The chemical industry is increasingly shifting towards environmentally friendly processes, and the synthesis of mandelic acid derivatives is no exception. mpg.de Traditional methods for producing mandelic acid often involve hazardous materials like cyanide, prompting the search for greener alternatives. mpg.denih.gov
Biocatalysis and Enzymatic Synthesis:
A significant area of research is the use of enzymes and microorganisms to produce mandelic acid and its derivatives. mpg.denih.gov This biotechnological approach offers several advantages over traditional chemical synthesis, including high stereoselectivity, milder reaction conditions, and the use of renewable feedstocks. nih.govmdpi.com For instance, researchers have successfully used enzymes like nitrilase, nitrile hydratase, and amidase for the production of (R)-(-)-mandelic acid. nih.gov These enzymes can convert substrates such as mandelonitrile (B1675950) and its derivatives into optically pure mandelic acid with high yields. nih.gov
A team at the Max Planck Institute has developed a method for the green production of mandelic acid using a newly identified activity of the enzyme oxalyl-CoA decarboxylase (OXC). mpg.de This enzyme can create a new carbon-carbon bond, and when combined with two other enzymes, it forms a three-step cascade that converts inexpensive and safe starting materials into mandelic acid under mild conditions. mpg.de This method has also been shown to be applicable for the synthesis of a variety of mandelic acid derivatives. mpg.de
Furthermore, engineered E. coli strains have been developed to produce (R)-mandelic acid from renewable resources like glycerol (B35011) and glucose. nih.gov These biocatalytic methods are not only more sustainable but also avoid the use of toxic reagents. nih.gov
Electrochemical Synthesis:
Another promising green approach is the electrocarboxylation of aldehydes and ketones to form α-hydroxy acids. acs.org This method uses electrical energy to directly incorporate CO2 into the organic substrate. acs.org Studies have shown that using a "green" solvent like propylene (B89431) carbonate and stable graphite (B72142) anodes can lead to significant yields of mandelic acid without the use of sacrificial anodes. acs.org
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
Researchers are actively exploring new ways to modify and functionalize 2,3-difluoro-6-methoxymandelic acid to create novel molecules with unique properties. The presence of fluorine atoms in the molecule can influence its reactivity and lead to interesting chemical transformations.
Palladium-catalyzed C-H functionalization has been a key area of investigation for mandelic acid and its derivatives. acs.org This technique allows for the direct modification of the aromatic ring, enabling the introduction of various functional groups. acs.org Researchers have developed protocols for arylation, iodination, acetoxylation, and olefination of mandelic acid derivatives. acs.org These reactions have been shown to be influenced by the electronic properties of the substituents on the mandelic acid substrate. acs.org
The development of methods for the purification of fluorinated mandelic acid derivatives through chemical transformations is also an area of interest. pku.edu.cn This approach can achieve high product purities and aligns with the principles of atom economy and green chemistry. pku.edu.cn
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow Chemistry:
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of fine chemicals. youtube.comnih.gov This technology allows for enhanced mixing, improved heat and mass transfer, and safer operation, especially for highly reactive or unstable intermediates. youtube.com The small dimensions of flow reactors also enable better control over reaction parameters, leading to higher selectivity and yields. youtube.com
For example, flow chemistry has been successfully applied to esterification reactions and can be coupled with other technologies like microwave irradiation to accelerate reactions. nih.gov The on-demand generation of reactive intermediates, a key advantage of flow systems, can be particularly useful for the synthesis of complex molecules. youtube.com The application of flow chemistry is being explored for the multi-step synthesis of active pharmaceutical ingredients, demonstrating its potential for industrial-scale production. nih.govresearchgate.net
Automated Synthesis:
Automated synthesis platforms, which use robotic systems to perform chemical reactions, are revolutionizing chemical research and development. wikipedia.orgrsc.org These systems increase efficiency, improve reproducibility, and allow for the rapid synthesis and screening of large libraries of compounds. sigmaaldrich.comchemspeed.com Automated platforms can handle complex workflows, including reaction preparation, synthesis, work-up, purification, and analysis. chemspeed.com
These platforms are capable of performing a wide range of chemical transformations, including N-heterocycle formation, reductive amination, and Suzuki couplings. sigmaaldrich.com The integration of this compound into these automated workflows would enable the rapid generation of diverse derivatives for screening and optimization.
Advanced Spectroscopic Characterization Techniques for In Situ and Real-Time Reaction Monitoring
Understanding the kinetics and mechanisms of chemical reactions is crucial for optimizing reaction conditions and improving yields. perkinelmer.com Advanced spectroscopic techniques are powerful tools for monitoring reactions in real-time.
Vibrational Spectroscopy (IR and Raman):
Infrared (IR) and Raman spectroscopy provide detailed information about the vibrational modes of molecules, allowing for the identification of reactants, products, and reaction intermediates. azooptics.comwikipedia.org Modern Fourier-transform infrared (FTIR) spectrometers can acquire spectra rapidly, enabling the real-time monitoring of fast chemical reactions. perkinelmer.com These techniques are non-invasive and can be used to study reactions in various phases. fiveable.me
Hyphenated and Multidimensional Techniques:
The coupling of spectroscopic techniques with separation methods, such as chromatography-IR spectroscopy, allows for the analysis of complex reaction mixtures. numberanalytics.com Two-dimensional IR (2D-IR) spectroscopy provides even more detailed insights into molecular interactions and structural changes during a reaction. numberanalytics.com
Fluorescence Spectroscopy:
For reactions involving fluorescent species, fluorescence spectroscopy is a highly sensitive technique for monitoring reaction kinetics. fiveable.meresearchgate.net It can be used to study very fast reactions and is particularly useful for aromatic compounds. fiveable.me
The data generated from these advanced techniques can be analyzed using chemometrics and machine learning algorithms to identify patterns, predict reaction outcomes, and optimize reaction conditions. numberanalytics.com
Computational Design and Discovery of New Mandelic Acid Derivatives with Tailored Chemical Properties and Reactivity
Computational chemistry plays an increasingly important role in the design of new molecules with specific properties. nih.gov By using theoretical models, researchers can predict the properties and reactivity of new mandelic acid derivatives before they are synthesized in the lab.
Predicting Molecular Properties:
Density Functional Theory (DFT) calculations can be used to determine various properties of mandelic acid derivatives, such as their electronic structure, dipole moments, and charge distribution. nih.gov This information can be used to predict the reactivity of different parts of the molecule. nih.gov For example, the analysis of HOMO and LUMO energy levels can provide insights into the antioxidant activity of different derivatives. nih.gov
Designing for Specific Applications:
Computational methods are being used to design mandelic acid derivatives for specific applications, such as antifungal agents and factor Xa inhibitors. nih.govnih.gov By understanding the structure-activity relationships, researchers can design new compounds with improved efficacy. nih.gov The design of chiral coordination polymers using halogenated mandelic acid derivatives is another area where computational design is being applied to create materials with interesting structural and packing motifs. tandfonline.com
The integration of computational design with automated synthesis platforms creates a powerful workflow for the rapid discovery and optimization of new mandelic acid derivatives with tailored chemical properties and reactivity for a wide range of applications.
Q & A
Q. Key Considerations :
- Purify intermediates via recrystallization (e.g., using ethanol/water mixtures as in mandelic acid derivatives ).
- Validate purity with HPLC-UV (>98%) and characterize via FT-IR (carboxylic acid C=O stretch ~1700 cm⁻¹) .
Advanced Question: How to resolve enantiomers of this compound and assess their stereochemical stability?
Answer:
Chiral Resolution :
- Use chiral stationary phase HPLC (CSP) with cellulose-based columns (e.g., Chiralcel OD-H). Optimize mobile phase (hexane:isopropanol 90:10, 0.1% TFA) to separate (R)- and (S)-enantiomers .
- Alternatively, employ enzymatic resolution with lipases (e.g., Candida antarctica) to selectively esterify one enantiomer .
Q. Stability Assessment :
- Conduct accelerated racemization studies by heating enantiopure samples in D₂O at 50°C. Monitor racemization via polarimetry or circular dichroism (CD) over time.
- Compare activation energy (ΔG‡) with non-fluorinated analogs; fluorination at C2/C3 may sterically hinder racemization .
Basic Question: What analytical techniques are critical for characterizing this compound?
Answer:
- LC-MS/MS : Use a C18 column (2.1 × 100 mm, 1.7 µm) with ESI-negative mode. Monitor m/z 232.03 [M-H]⁻ and confirm fragmentation patterns (e.g., loss of COOH, -OCH₃) .
- ¹H/¹³C/¹⁹F NMR : Assign peaks using DEPT-135 (e.g., methoxy group at δ ~3.8 ppm in ¹H NMR; CF coupling patterns in ¹⁹F NMR) .
- X-ray Crystallography : Co-crystallize with a chiral amine (e.g., (R)-1-phenylethylamine) to determine absolute configuration .
Advanced Question: How to address contradictions in reported fluorination efficiencies for mandelic acid derivatives?
Answer:
Root Cause Analysis :
- Substituent Effects : Fluorine’s electron-withdrawing nature may deactivate the aromatic ring, reducing electrophilic substitution yields. Compare reactivity with meta- vs. para-fluorinated analogs .
- Catalyst Selection : Screen Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) for Suzuki couplings; fluorine’s electronegativity may alter oxidative addition rates .
Q. Mitigation Strategies :
- Use DFT calculations to model transition states and predict fluorination sites.
- Optimize reaction temperature (e.g., 80°C for DAST-mediated fluorination) to balance kinetics and side reactions .
Basic Question: What are the safety and handling protocols for this compound?
Answer:
- PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood due to potential respiratory irritation .
- Storage : Store at 2–8°C in amber vials under nitrogen to prevent degradation. Avoid contact with strong oxidizers (e.g., HNO₃) .
- Spill Management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste (EPA/DOT guidelines) .
Advanced Question: How to design metabolic stability studies for fluorinated mandelic acid analogs?
Answer:
In Vitro Models :
- Hepatic Microsomes : Incubate with human liver microsomes (HLM) and NADPH. Quantify parent compound depletion via LC-MS/MS to calculate intrinsic clearance (CLint) .
- Isotope-Labeled Tracing : Synthesize deuterated analogs (e.g., mandelic-d5 acid, CAS 70838-71-0) to track metabolic pathways (e.g., hydroxylation, demethylation) .
Q. Data Interpretation :
- Compare metabolic half-lives with non-fluorinated analogs; fluorine’s inductive effects may reduce CYP450-mediated oxidation.
- Use QSAR models to correlate substituent positions (2,3-difluoro vs. 6-methoxy) with metabolic stability .
Basic Question: What solvents and conditions are optimal for recrystallizing this compound?
Answer:
- Solvent Pair Screening : Test ethanol/water (70:30), acetone/hexane, or ethyl acetate/heptane. Ideal conditions yield needle-like crystals (mp ~130–134°C, similar to mandelic acid ).
- Cooling Rate : Slow cooling (1°C/min) from saturation temperature improves crystal purity.
- Purity Check : Confirm via DSC (sharp endothermic peak) and HPLC (single peak at 254 nm) .
Advanced Question: How to analyze fluorinated byproducts in large-scale synthesis using LC-MS/MS?
Answer:
Method Development :
- Column : Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).
- Gradient : 5–95% acetonitrile in 0.1% formic acid over 10 min.
- Detection : MRM transitions for target (m/z 232.03 → 187.01) and common byproducts (e.g., defluorinated species, m/z 214.02) .
Q. Quantitation :
- Use deuterated internal standards (e.g., mandelic-d5 acid) to correct for matrix effects.
- Validate method per ICH Q2(R1) guidelines (LOQ < 0.1 µg/mL) .
Basic Question: How to differentiate this compound from structural isomers?
Answer:
- NMR Fingerprinting : Compare ¹⁹F NMR shifts; ortho-fluorines (δ -110 to -120 ppm) vs. para-fluorines (δ -130 ppm) .
- HRMS : Exact mass (232.0412 Da) vs. isomers (e.g., 2,4-difluoro: 232.0412 Da but distinct fragmentation).
- IR Spectroscopy : Carboxylic acid dimer peak (~2500–3000 cm⁻¹) intensity varies with substitution pattern .
Advanced Question: What strategies mitigate racemization during esterification of this compound?
Answer:
- Low-Temperature Activation : Use DCC/DMAP at 0°C to minimize acid-catalyzed racemization.
- Enantioselective Catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., Cinchona alkaloids) .
- In Situ Monitoring : Track enantiomeric excess (ee) via chiral HPLC at intermediate steps to identify racemization-prone stages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
